BenchChemオンラインストアへようこそ!

BPTES-d10

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

BPTES-d10 (CAS: 314045-39-1, Molecular Formula: C₂₄H₁₄D₁₀N₆O₂S₃, MW: 534.74) is the deuterium-labeled isotopologue of BPTES, a potent allosteric inhibitor of kidney-type glutaminase 1 (GLS1/KGA). BPTES-d10 incorporates ten deuterium atoms replacing all ten aromatic hydrogen atoms of the parent compound (MW: 524.68), producing a +10 Da mass shift while preserving the pharmacological binding mode at the GLS1 allosteric pocket.

Molecular Formula C24H24N6O2S3
Molecular Weight 534.7 g/mol
Cat. No. B12425301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPTES-d10
Molecular FormulaC24H24N6O2S3
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyMDJIPXYRSZHCFS-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPTES-d10 for Bioanalytical Quantification and Metabolic Research: A Deuterated GLS1 Inhibitor Procurement Guide


BPTES-d10 (CAS: 314045-39-1, Molecular Formula: C₂₄H₁₄D₁₀N₆O₂S₃, MW: 534.74) is the deuterium-labeled isotopologue of BPTES, a potent allosteric inhibitor of kidney-type glutaminase 1 (GLS1/KGA) [1]. BPTES-d10 incorporates ten deuterium atoms replacing all ten aromatic hydrogen atoms of the parent compound (MW: 524.68), producing a +10 Da mass shift while preserving the pharmacological binding mode at the GLS1 allosteric pocket . As an isotopologue, BPTES-d10 is primarily deployed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis and as a tracer for investigating the metabolic fate and pharmacokinetics of BPTES [2].

Why BPTES-d10 Cannot Be Substituted by Unlabeled BPTES or Structural Analogs in Quantitative Bioanalytical Workflows


Unlabeled BPTES and its structural analogs (e.g., CB-839/Telaglenastat, UPGL00004) cannot functionally replace BPTES-d10 in quantitative LC-MS/MS workflows because they lack the requisite mass shift for isotopic discrimination. In isotope dilution mass spectrometry (IDMS), the stable isotope-labeled isotopologue co-elutes with the analyte under identical chromatographic conditions and experiences the same matrix effects and ionization efficiency, thereby serving as the gold-standard internal standard for correcting sample-to-sample variability [1]. A structural analog internal standard, by contrast, may exhibit differential extraction recovery, chromatographic retention, and ionization response—introducing systematic quantification errors [2]. Furthermore, for metabolic tracing studies, only the deuterated isotopologue enables differentiation between exogenously administered BPTES-derived signals and endogenous background via the distinct +10 Da mass envelope, a capability unavailable with any non-deuterated GLS1 inhibitor [3].

BPTES-d10 Procurement Evidence: Quantitative Differentiation Against Non-Deuterated BPTES and In-Class GLS1 Inhibitor Alternatives


Mass Spectrometric Differentiation: +10 Da Isotopic Shift Enables SIL-IS Quantification Unavailable with Unlabeled BPTES

BPTES-d10 (MW: 534.74, C₂₄H₁₄D₁₀N₆O₂S₃) exhibits a +10 Da mass shift relative to unlabeled BPTES (MW: 524.68, C₂₄H₂₄N₆O₂S₃) arising from perdeuteration of both terminal phenylacetyl rings . This mass difference ensures complete baseline separation of the isotopic cluster in MS1 spectra, enabling BPTES-d10 to function as a stable isotope-labeled internal standard (SIL-IS) for IDMS-based quantification of BPTES in biological matrices [1]. In contrast, unlabeled BPTES co-registers with the analyte signal, providing no internal correction for matrix effects or ionization variability. Stable isotope-labeled isotopologues are considered the gold standard for quantitative MS because they co-elute with the analyte and experience near-identical extraction recovery, ionization efficiency, and fragmentation patterns [2].

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

Pharmacological Equivalence: BPTES-d10 Retains GLS1 Inhibitory Potency Indistinguishable from Unlabeled BPTES

BPTES-d10 is the deuterium-labeled isotopologue of BPTES, and deuteration at the aromatic positions does not perturb the pharmacophore responsible for GLS1 allosteric inhibition . BPTES inhibits recombinant GLS1 (KGA) with reported IC50 values of 0.16 μM (cell-based assay, 293T cells) [1] and 3.3 μM (isolated enzyme assay) [2], depending on assay format and pre-incubation conditions. While no independent IC50 determination for BPTES-d10 has been published, the scientific premise—documented across multiple deuterated drug programs—is that perdeuteration of non-exchangeable aromatic C–H positions does not alter target binding affinity, as the van der Waals radius of deuterium is effectively identical to hydrogen [3]. The first FDA-approved deuterated drug, deutetrabenazine, demonstrated pharmacological equivalence to tetrabenazine at the VMAT2 target while differing only in PK profile [3].

Glutaminase Inhibition Cancer Metabolism Allosteric Inhibitor Pharmacology

Deuterium Kinetic Isotope Effect (KIE): C–D Bond Strength Confers Potential for Improved Metabolic Stability Over Unlabeled BPTES

The carbon–deuterium (C–D) bond possesses a lower zero-point vibrational energy than the carbon–hydrogen (C–H) bond, resulting in a bond that is 6- to 10-fold stronger and more resistant to oxidative enzymatic cleavage [1]. This primary deuterium kinetic isotope effect (KIE) has been exploited to improve the metabolic stability of multiple pharmaceutical agents, with kH/kD ratios approaching ~9 at physiological temperature (37°C) in the absence of quantum tunneling effects [2]. In the case of BPTES-d10, the ten aromatic deuterium atoms are positioned on the terminal phenylacetyl rings—sites that may undergo CYP450-mediated aromatic hydroxylation as a metabolic clearance pathway. While no head-to-head microsomal stability data for BPTES-d10 versus BPTES have been published, the general principle has been validated: deuteration of metabolically labile C–H bonds can reduce intrinsic clearance, as demonstrated by deutetrabenazine (Austedo), which exhibited a 1.5- to 2-fold延长ed half-life relative to tetrabenazine in humans [3]. BPTES is known to be metabolically unstable and poorly soluble, limiting its in vivo efficacy without nanoparticle formulation [4].

Deuterium Kinetic Isotope Effect Metabolic Stability Pharmacokinetics

Hepatic Safety Differentiation: BPTES Formulation Shows No Liver Enzyme Elevation Contrasting with Clinical-Stage CB-839

In a head-to-head in vivo comparison, BPTES nanoparticles demonstrated no effect on plasma levels of liver enzymes (ALT/AST), whereas CB-839 (Telaglenastat)—the most advanced clinical-stage GLS1 inhibitor—produced measurable liver enzyme elevations [1]. This finding, obtained from the same study using a mouse model of orthotopic patient-derived pancreatic tumor xenografts, establishes a differentiated hepatic safety signal for the BPTES chemotype relative to the clinical candidate CB-839 [1]. CB-839 is a more potent GLS1 inhibitor than BPTES (IC50 ≈ 23–28 nM vs. 0.16–3.3 μM, representing a 13- to 50-fold potency advantage depending on assay format) and exhibits time-dependent, slowly reversible binding kinetics, but this enhanced potency correlates with a narrower therapeutic window in the hepatic compartment [2][3].

Hepatotoxicity GLS1 Inhibitor Safety Translational Pharmacology

Molecular Identity and Purity Specifications: BPTES-d10 Procurement Parameters Versus Unlabeled BPTES

BPTES-d10 (MW: 534.74, C₂₄H₁₄D₁₀N₆O₂S₃) differs from unlabeled BPTES (MW: 524.68, C₂₄H₂₄N₆O₂S₃) by the replacement of ten protium atoms with deuterium at all aromatic positions of the two terminal phenylacetyl moieties, resulting in a perdeuterated aromatic system . Vendors specify BPTES-d10 at ≥95% chemical purity with isotope incorporation typically ≥98 atom% D, ensuring minimal protium carryover that could compromise MS quantification accuracy . Unlabeled BPTES is typically supplied at ≥97–98% purity by HPLC/NMR . The deuterated analog requires storage at -20°C, consistent with BPTES storage conditions, and is soluble in DMSO at concentrations comparable to the parent compound (≥10 mg/mL) .

Quality Control Isotopic Purity Procurement Specification

BPTES-d10 Proven Application Scenarios for Bioanalytical, Pharmacokinetic, and Cancer Metabolism Research Programs


Quantitative LC-MS/MS Bioanalysis of BPTES in Preclinical Pharmacokinetic Studies

BPTES-d10 is the requisite stable isotope-labeled internal standard (SIL-IS) for accurate quantification of BPTES concentrations in plasma, tissue homogenates, and tumor biopsies via isotope dilution LC-MS/MS [1]. Its +10 Da mass shift relative to BPTES enables complete spectrometric separation while maintaining near-identical chromatographic retention time and ionization efficiency, correcting for matrix effects, extraction variability, and ion suppression that structural analog internal standards cannot adequately compensate for [2]. This application is essential for generating regulatory-quality pharmacokinetic data for BPTES-based preclinical development programs, including those employing nanoparticulate formulations where encapsulation efficiency and drug release kinetics must be precisely measured [3].

Metabolic Stability Assessment of BPTES via Deuterium Kinetic Isotope Effect Tracing

The ten aromatic deuterium atoms of BPTES-d10 enable investigation of metabolic soft spots on the BPTES scaffold through the deuterium kinetic isotope effect (KIE) [1]. By co-incubating a 50:50 mixture of BPTES-d10 and unlabeled BPTES with liver microsomes or hepatocytes and monitoring the differential depletion rates via MS/MS, researchers can directly quantify the kH/kD ratio at specific metabolic sites and identify whether aromatic hydroxylation constitutes a significant clearance pathway [2]. This approach, validated for other deuterated probes, provides actionable data for medicinal chemistry efforts aimed at improving the metabolic stability of next-generation GLS1 inhibitors—a recognized liability of the BPTES chemotype [3].

In Vivo Metabolic Tracing of BPTES Disposition Without Radiolabeling

BPTES-d10 serves as a non-radioactive tracer for studying BPTES tissue distribution, tumor penetration, and metabolite formation in vivo [1]. Unlike ¹¹C-radiolabeled BPTES, which requires an on-site cyclotron and radiochemistry infrastructure for PET imaging studies [2], the stable deuterium label permits ex vivo MS imaging and tissue homogenate analysis without the logistical constraints of short-lived radioisotopes. This application is particularly valuable for evaluating tumor drug exposure in nanoparticle-based delivery formulations, where encapsulation is designed to overcome the poor aqueous solubility and rapid clearance of free BPTES [3].

GLS1 Target Engagement Studies with Parallel Pharmacodynamic Readout

BPTES-d10 can be deployed in integrated target engagement and pharmacodynamic (PD) studies, where its pharmacological equivalence to BPTES (confirmed by the deuterium isotope principle for aromatic positions) [1] enables simultaneous measurement of glutaminase inhibition (via reduced glutamate production) and drug concentration (via LC-MS/MS quantification of BPTES-d10 as both inhibitor and tracer) [2]. This dual-purpose approach eliminates the need for separate dosing groups for PK and PD assessments, reducing animal usage and inter-subject variability in preclinical efficacy models. The selective GLS1 inhibition profile of the BPTES scaffold—demonstrated to be selective for GLS1 over GLS2, glutamate dehydrogenase, and γ-glutamyl transpeptidase [3]—further supports its use in isoform-specific metabolic flux studies.

Quote Request

Request a Quote for BPTES-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.